![molecular formula C30H34FN3O2S2 B12032694 (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-01-2](/img/structure/B12032694.png)
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a fluoro-propoxyphenyl group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the pyrazole ring, the thiazolidinone ring, and the final coupling of these components. Common reagents used in these reactions include hydrazines, aldehydes, and thioureas. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group, used in various chemical and biological studies.
Disilane-bridged architectures:
Uniqueness
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its combination of a pyrazole ring, a thiazolidinone ring, and a fluoro-propoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
The compound (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its unique structural characteristics, including a thioxo group and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, which may be influenced by its complex structure and the presence of various substituents.
Structural Overview
The molecular formula of the compound is C27H28FN3O2S2 with a molecular weight of 509.7 g/mol. Its structure is characterized by:
Property | Value |
---|---|
Molecular Formula | C27H28FN3O2S2 |
Molecular Weight | 509.7 g/mol |
CAS Number | 623939-95-7 |
Biological Activity
Thiazolidinone derivatives, including this compound, have been studied for a variety of biological activities. The following sections summarize the key findings related to its potential pharmacological effects.
1. Antioxidant Activity
Thiazolidinones are known to exhibit antioxidant properties , which can be attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage and may contribute to the compound's therapeutic potential.
2. Anti-inflammatory Effects
Research indicates that thiazolidinone derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The specific structural features of this compound may enhance its efficacy in modulating inflammatory pathways, making it a candidate for further exploration in anti-inflammatory therapies.
3. Anticancer Properties
Thiazolidinones have shown promise in anticancer research, with studies indicating their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the pyrazole moiety may play a significant role in these effects, as similar compounds have demonstrated cytotoxicity against various cancer cell lines.
4. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity . Thiazolidinones have been reported to exhibit activity against a range of pathogens, including bacteria and fungi, which could be beneficial in developing new antimicrobial agents.
5. Antidiabetic Potential
Thiazolidinone derivatives are recognized for their antidiabetic properties, particularly through their interaction with peroxisome proliferator-activated receptors (PPARs). This compound's structural features may facilitate similar interactions, offering potential benefits in managing diabetes.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. These interactions can lead to modulation of various biological pathways, contributing to its therapeutic effects.
Case Studies and Research Findings
Recent studies have focused on the biological activities of thiazolidinone derivatives, emphasizing structure-activity relationships (SAR). The following table summarizes key findings from recent literature:
Properties
CAS No. |
623940-01-2 |
---|---|
Molecular Formula |
C30H34FN3O2S2 |
Molecular Weight |
551.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H34FN3O2S2/c1-3-5-6-7-8-12-17-33-29(35)27(38-30(33)37)20-23-21-34(24-13-10-9-11-14-24)32-28(23)22-15-16-26(25(31)19-22)36-18-4-2/h9-11,13-16,19-21H,3-8,12,17-18H2,1-2H3/b27-20- |
InChI Key |
QACQCGHTTOZGMO-OOAXWGSJSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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